![molecular formula C13H12FN3 B1463238 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine CAS No. 1159821-29-0](/img/structure/B1463238.png)
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine, also known as 2-CFPP, is an organic compound with a unique structure and a wide range of potential applications. It is a heterocyclic compound formed from the cyclization of 2-fluorophenylpyrimidine and cyclopropyl amine. 2-CFPP has been studied extensively for its potential use in a variety of scientific research applications.
Scientific Research Applications
Anticancer Research
Pyrimidine derivatives are known to exhibit a variety of biological activities, including anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . Research into 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine could focus on its potential to inhibit key enzymes or signaling pathways involved in cancer cell growth.
Antimicrobial and Antifungal Applications
The structural diversity of pyrimidine derivatives allows them to be effective in combating various microbial and fungal strains. Studies could explore the use of this compound as a broad-spectrum antimicrobial agent , potentially leading to new treatments for infections that are resistant to current antibiotics .
Cardiovascular Therapeutics
Pyrimidine derivatives have been reported to exhibit cardiovascular benefits , such as antihypertensive effects. Research into 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine could include its potential as a cardiovascular agent, possibly offering a new approach to treating hypertension and related conditions .
Neuroprotective Effects
There is interest in pyrimidine derivatives for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigating the effects of this compound on neuronal cells could provide insights into its ability to protect against neurotoxicity or to promote neural regeneration .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives can also serve as anti-inflammatory and analgesic agents. Research could be directed towards understanding how 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine modulates inflammatory pathways and its efficacy in reducing pain and inflammation in various conditions .
Antidiabetic Properties
Some pyrimidine derivatives have shown promise as antidiabetic agents by influencing insulin signaling or glucose metabolism. Investigating the potential antidiabetic effects of this compound could lead to the development of new therapeutic options for diabetes management .
properties
IUPAC Name |
2-cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZPRNBBCPTJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.